molecular formula C16H21NO3S B11833426 (1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde

(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde

Cat. No.: B11833426
M. Wt: 307.4 g/mol
InChI Key: LDZXBTDCEYNWAA-HZPDHXFCSA-N
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Description

(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[510]octane-7-carbaldehyde is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the sulfonyl group, and the final aldehyde functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to ensure selective transformations and high yields.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of (1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[510]octane-7-carbaldehyde is unique due to its bicyclic structure and the presence of both sulfonyl and aldehyde functional groups

Properties

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

IUPAC Name

(1S,7S)-1-methyl-3-(4-methylphenyl)sulfonyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde

InChI

InChI=1S/C16H21NO3S/c1-13-4-6-14(7-5-13)21(19,20)17-9-3-8-16(12-18)10-15(16,2)11-17/h4-7,12H,3,8-11H2,1-2H3/t15-,16-/m1/s1

InChI Key

LDZXBTDCEYNWAA-HZPDHXFCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@]3(C[C@@]3(C2)C)C=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3(CC3(C2)C)C=O

Origin of Product

United States

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